3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid
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Overview
Description
The compound “3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group . The presence of the iodine atom on the benzene ring suggests that it could be a potential site for further reactions, such as coupling reactions .
Scientific Research Applications
Overview of Related Research Findings
Pharmacological Activities and Molecular Mechanisms : Studies on compounds like Gallic acid and Chlorogenic acid (CGA) highlight the importance of natural metabolites in providing anti-inflammatory, antioxidant, and other health-beneficial effects through modulation of various biochemical pathways. These findings suggest potential therapeutic applications of similarly structured compounds in treating inflammation-related diseases and other health conditions (Jinrong Bai et al., 2020; M. Naveed et al., 2018).
Synthesis and Transformation of Functionalized β-Amino Acid Derivatives : The application of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives is an area of significant interest. Such methodologies provide access to cyclic β-amino acids and other derivatives, indicating the synthetic versatility of incorporating amino acid motifs into complex molecules for pharmaceutical applications (L. Kiss et al., 2018).
Biological and Industrial Importance of Phenolic Compounds : Research on phenolic compounds such as Syringic acid underscores their broad spectrum of therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory activities. These studies underscore the potential for compounds with similar phenolic structures to serve in various biomedical and industrial applications (Cheemanapalli Srinivasulu et al., 2018).
Innovative Synthetic Approaches : Novel synthetic methods for producing pharmaceutical compounds, including proton pump inhibitors like omeprazole, showcase the development of efficient, high-yield synthetic processes. Such advancements in synthetic chemistry could be applicable to the synthesis and study of “3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid” and its derivatives, potentially leading to new pharmaceutical applications (S. Saini et al., 2019).
Mechanism of Action
Target of Action
It is an alanine derivative , and amino acids and their derivatives are known to influence various biological processes .
Mode of Action
As an alanine derivative, it may interact with biological systems in a similar manner to other amino acids and their derivatives .
Biochemical Pathways
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
As an alanine derivative, it may have similar effects to other amino acids and their derivatives .
Action Environment
It is known to be stable at room temperature and has a long shelf-life .
Biochemical Analysis
Biochemical Properties
Compounds with similar Fmoc groups are known to be useful as coupling agents in peptide synthesis . This suggests that 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid may interact with enzymes, proteins, and other biomolecules involved in peptide formation .
Molecular Mechanism
Given its structural similarity to other Fmoc-group compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Similar Fmoc-group compounds are known to be stable at room temperature and have a long shelf-life .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16INO4/c23-14-9-13(21(25)26)10-15(11-14)24-22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUFXUPRMYNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1877666-09-5 |
Source
|
Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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